

Technical Guide: Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-methylpyrimidine-5-carboxylate

Cat. No.: B1284035

[Get Quote](#)

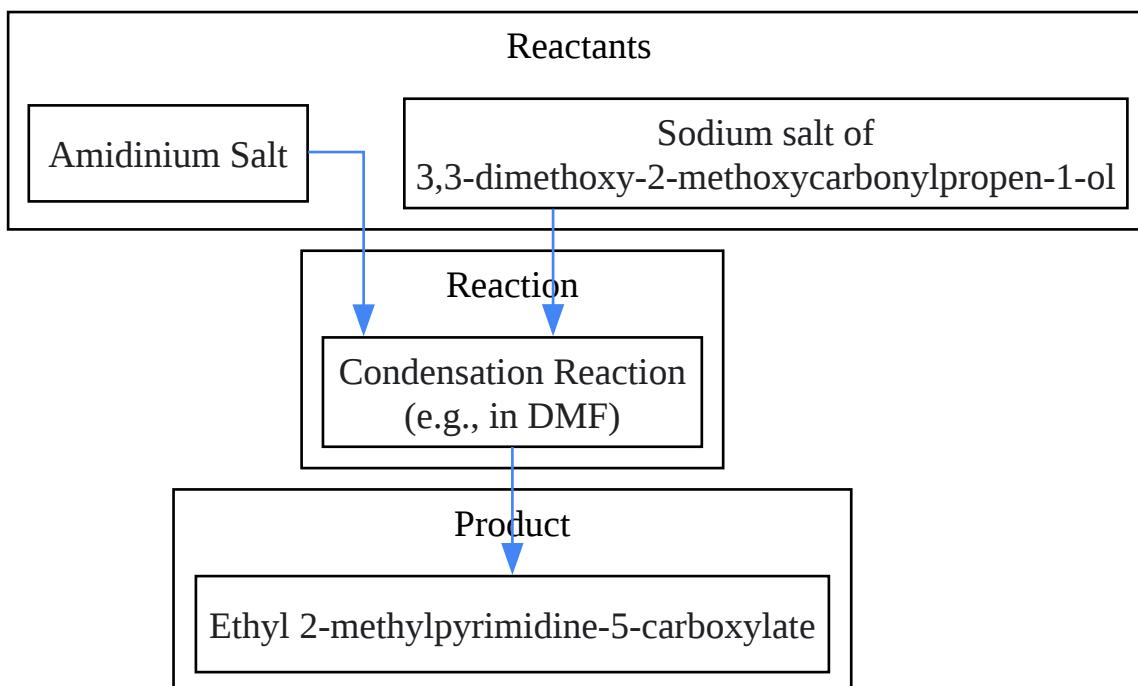
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylpyrimidine-5-carboxylate, with the CAS number 2134-38-5, is a heterocyclic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental motif in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.^[1] This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.^[1] Its structural features, a pyrimidine ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 5-position, make it a versatile building block for the development of novel therapeutic agents and functional materials.^[1] While extensive biological data for this specific compound is not widely published, the pyrimidine class of molecules is known to exhibit a broad range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.^[1]

Physicochemical Properties

A summary of the known physicochemical properties of **Ethyl 2-methylpyrimidine-5-carboxylate** is provided in the table below.


Property	Value	Reference
CAS Number	2134-38-5	N/A
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	N/A
Molecular Weight	166.18 g/mol	N/A
Boiling Point	240 °C	N/A
Density	1.13 g/cm ³	N/A
Flash Point	99 °C	N/A

Synthesis and Characterization

General Synthesis Route

The synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved through various methods. A common approach involves the condensation of a β -dicarbonyl compound or its equivalent with an amidine. One general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, which offers a high-yielding, direct route to pyrimidines without substitution at the 4-position.

A representative synthesis workflow for a 2-substituted pyrimidine-5-carboxylate is depicted below.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 2-substituted pyrimidine-5-carboxylates.

Illustrative Experimental Protocol

The following is a representative protocol for the synthesis of a 2-substituted pyrimidine-5-carboxylate derivative. Specific details for the synthesis of **Ethyl 2-methylpyrimidine-5-carboxylate** are not readily available in published literature.

Objective: To synthesize a 2-substituted pyrimidine-5-carboxylate via condensation.

Materials:

- Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
- Acetamidinium chloride
- Sodium methoxide
- N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in DMF, add acetamidinium chloride and sodium methoxide.
- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a set period (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **ethyl 2-methylpyrimidine-5-carboxylate**.

Quantitative Data (Illustrative): Due to the lack of specific data for the target compound, the following table presents hypothetical but realistic data for a similar synthesis.

Parameter	Value
Starting Material A (Enolate)	1.0 eq
Starting Material B (Amidine)	1.1 eq
Solvent Volume	10 mL / mmol of A
Reaction Temperature	90 °C
Reaction Time	6 hours
Yield	75%

Spectroscopic Characterization (Illustrative)

No specific spectroscopic data for **Ethyl 2-methylpyrimidine-5-carboxylate** is publicly available. The following data for a structurally related dihydropyrimidinone is provided for illustrative purposes.

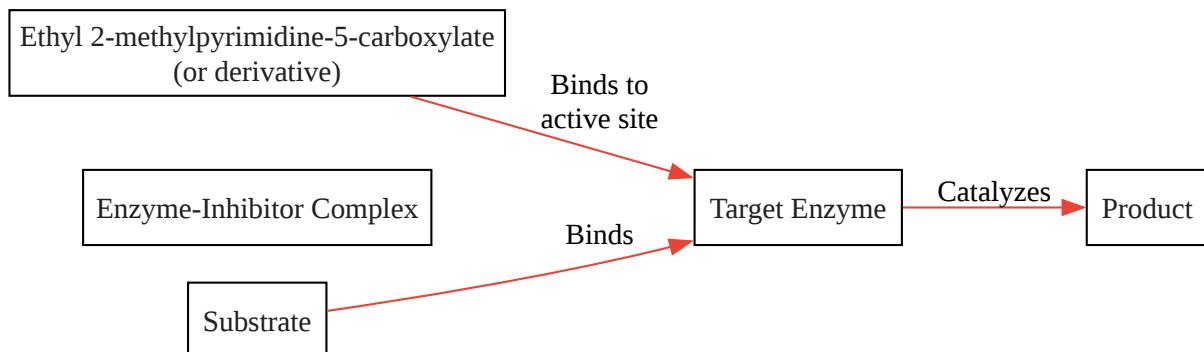
Technique	Data
¹ H NMR	δ (ppm): 1.11 (t, 3H), 2.26 (s, 3H), 3.98 (q, 2H), 5.17 (s, 1H), 7.24-7.34 (m, 5H), 7.76 (s, 1H), 9.21 (s, 1H)
¹³ C NMR	δ (ppm): 14.5, 18.2, 54.4, 59.6, 99.7, 126.7, 127.7, 128.5, 128.8, 145.3, 148.7, 152.6, 165.8
IR (cm ⁻¹)	3244 (N-H), 2980 (C-H), 1705 (C=O ester), 1649 (C=O amide), 1595 (C=C)
Mass Spec (m/z)	[M+H] ⁺ calculated for C ₈ H ₁₀ N ₂ O ₂ : 167.0815; found: (not available)

Biological Activity and Potential Applications

While specific biological data for **Ethyl 2-methylpyrimidine-5-carboxylate** is limited, the broader class of pyrimidine derivatives has been extensively studied and shown to possess a wide range of biological activities. These compounds are known to serve as intermediates in the synthesis of drugs targeting infectious diseases and cancer.[\[1\]](#)

Anticancer and Antimicrobial Potential

Pyrimidine derivatives are known to exhibit anticancer and antimicrobial properties. The pyrimidine nucleus is a key structural component of many clinically used drugs. The biological activity of these compounds is often attributed to their ability to act as enzyme inhibitors or to intercalate with DNA.


The following table presents illustrative IC₅₀ values for related pyrimidine derivatives against various cell lines and microbial strains, as specific data for the target compound is not available.

Compound Type	Target	IC ₅₀ / MIC (μM)
Pyrimidine Derivative A	A549 (Lung Cancer)	15.2
Pyrimidine Derivative B	MCF-7 (Breast Cancer)	8.7
Pyrimidine Derivative C	Staphylococcus aureus	25.0 (MIC)
Pyrimidine Derivative D	Escherichia coli	50.0 (MIC)

Enzyme Inhibition

Certain pyrimidine derivatives have been identified as inhibitors of various enzymes, such as dihydropyrimidine dehydrogenase, which is involved in drug metabolism.[1] The inhibition of specific enzymes is a key mechanism through which many drugs exert their therapeutic effects.

The following diagram illustrates a hypothetical mechanism of enzyme inhibition.

[Click to download full resolution via product page](#)

Caption: Hypothetical enzyme inhibition by a pyrimidine derivative.

Conclusion

Ethyl 2-methylpyrimidine-5-carboxylate is a valuable chemical intermediate with significant potential in the development of novel pharmaceuticals and materials. While detailed biological studies on this specific compound are not extensively reported in the public domain, the well-established biological activities of the pyrimidine scaffold suggest that derivatives of this

compound could be promising candidates for drug discovery programs. Further research is warranted to fully elucidate the pharmacological profile of **Ethyl 2-methylpyrimidine-5-carboxylate** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 2-methylpyrimidine-5-carboxylate | 2134-38-5 [smolecule.com]
- To cite this document: BenchChem. [Technical Guide: Ethyl 2-methylpyrimidine-5-carboxylate (CAS 2134-38-5)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284035#ethyl-2-methylpyrimidine-5-carboxylate-cas-number-2134-38-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com